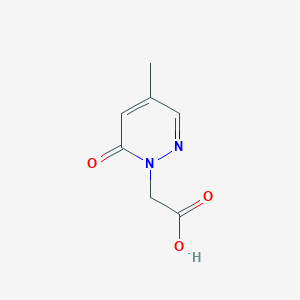
2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid
描述
2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid is a heterocyclic compound with a molecular formula of C7H8N2O3 It is characterized by a pyridazine ring substituted with a methyl group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid typically involves the reaction of 5-methylpyridazin-3(2H)-one with bromoacetic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
化学反应分析
Types of Reactions
2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methyl group and the acetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis
作用机制
The mechanism of action of 2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
[3-Chloro-6-oxopyridazin-1(6H)-yl]acetic acid: Similar structure with a chlorine substituent instead of a methyl group.
[4-Benzyl-3-methyl-6-oxopyridazin-1(6H)-yl]acetic acid: Contains a benzyl group in place of the methyl group.
Uniqueness
2-(4-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC 名称 |
2-(4-methyl-6-oxopyridazin-1-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O3/c1-5-2-6(10)9(8-3-5)4-7(11)12/h2-3H,4H2,1H3,(H,11,12) |
InChI 键 |
HOZPEVQFQJSYKM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(N=C1)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

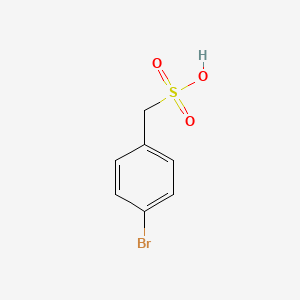
![Methanesulfonamide, N-[3-[(4S)-3,4-dihydro-1-hydroxy-4-(3-methylbutyl)-3-oxo-4-[(phenylmethyl)amino]-2-naphthalenyl]-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl]-](/img/structure/B8732817.png)
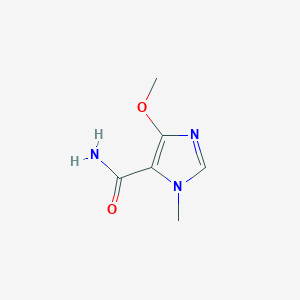
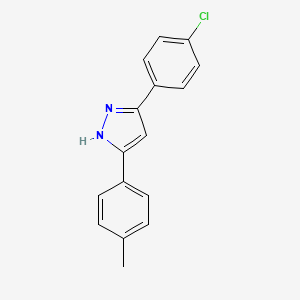
![2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)succinic acid](/img/structure/B8732835.png)

![N-[4-(nitromethylsulfonyl)phenyl]acetamide](/img/structure/B8732841.png)
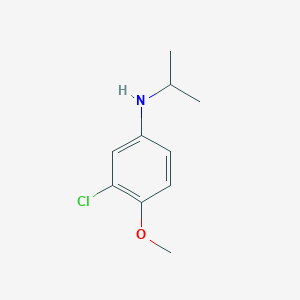
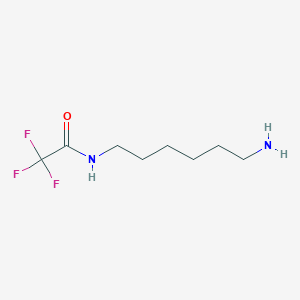
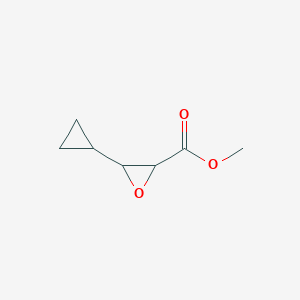
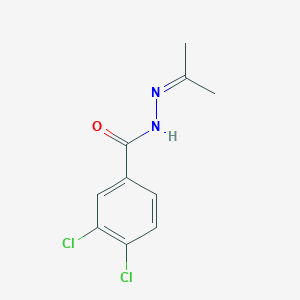
![Ethyl 2-[(methylsulfanyl)methyl]prop-2-enoate](/img/structure/B8732870.png)
![3-[(4-Bromophenyl)methoxy]aniline](/img/structure/B8732888.png)
